molecular formula C12H19N B2518771 Isopropyl-(1-phenyl-propyl)-amine CAS No. 1019596-43-0

Isopropyl-(1-phenyl-propyl)-amine

Cat. No.: B2518771
CAS No.: 1019596-43-0
M. Wt: 177.291
InChI Key: UIRHNVZMIFRCLF-UHFFFAOYSA-N
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Description

Isopropyl-(1-phenyl-propyl)-amine is an organic compound that belongs to the class of phenylpropanes This compound is characterized by the presence of an isopropyl group attached to a phenyl-propyl-amine structure

Scientific Research Applications

Isopropyl-(1-phenyl-propyl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in industrial processes.

Safety and Hazards

Isopropyl phenylacetate may irritate eyes, skin, and the respiratory tract .

Future Directions

The future directions in the field of organic synthesis could involve the development of new methods for the functionalizing deboronation of alkyl boronic esters . This could potentially expand the range of transformations possible with these highly valuable building blocks.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-(1-phenyl-propyl)-amine typically involves the reaction of isopropylamine with 1-phenyl-1-propanone under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-(1-phenyl-propyl)-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of phenylpropanone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanolamine: Shares a similar phenylpropane structure but differs in the functional groups attached.

    Amphetamine: Contains a phenylpropane backbone with different substituents, leading to distinct pharmacological properties.

    Ephedrine: Another phenylpropane derivative with different functional groups and biological effects.

Uniqueness

Isopropyl-(1-phenyl-propyl)-amine is unique due to its specific isopropyl and phenyl-propyl-amine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-phenyl-N-propan-2-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-12(13-10(2)3)11-8-6-5-7-9-11/h5-10,12-13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRHNVZMIFRCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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